3-[4-(4-Fluorophenyl)-2-thiazolyl]-2,3,3a,4,5,6-hexahydro-8-methyl-1H-pyrazino[3,2,1-jk]carbazole
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Overview
Description
4-(4-FLUOROPHENYL)-2-(8-METHYL-1,2,3A,4,5,6-HEXAHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)-1,3-THIAZOLE is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a hexahydro-pyrazino-carbazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-FLUOROPHENYL)-2-(8-METHYL-1,2,3A,4,5,6-HEXAHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)-1,3-THIAZOLE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group and the hexahydro-pyrazino-carbazole moiety. Common reagents used in these reactions include thionyl chloride, fluorobenzene, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-FLUOROPHENYL)-2-(8-METHYL-1,2,3A,4,5,6-HEXAHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)-1,3-THIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(4-FLUOROPHENYL)-2-(8-METHYL-1,2,3A,4,5,6-HEXAHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)-1,3-THIAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-FLUOROPHENYL)-2-(8-METHYL-1,2,3A,4,5,6-HEXAHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)-1,3-THIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-CHLOROPHENYL)-2-(8-METHYL-1,2,3A,4,5,6-HEXAHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)-1,3-THIAZOLE
- 4-(4-BROMOPHENYL)-2-(8-METHYL-1,2,3A,4,5,6-HEXAHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)-1,3-THIAZOLE
Uniqueness
The presence of the fluorophenyl group in 4-(4-FLUOROPHENYL)-2-(8-METHYL-1,2,3A,4,5,6-HEXAHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)-1,3-THIAZOLE imparts unique chemical and biological properties compared to its chloro- and bromo- counterparts. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
681837-51-4 |
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Molecular Formula |
C24H22FN3S |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-2-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C24H22FN3S/c1-15-5-10-21-19(13-15)18-3-2-4-22-23(18)27(21)11-12-28(22)24-26-20(14-29-24)16-6-8-17(25)9-7-16/h5-10,13-14,22H,2-4,11-12H2,1H3 |
InChI Key |
NLJYFKCVFAXEHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)C5=NC(=CS5)C6=CC=C(C=C6)F |
Origin of Product |
United States |
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